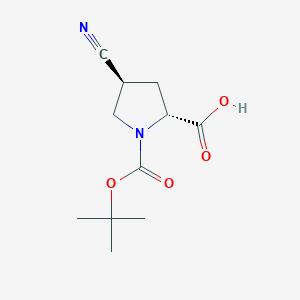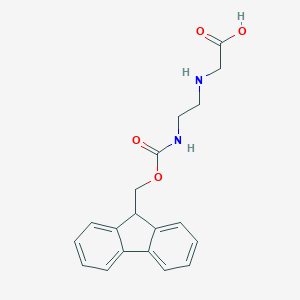![molecular formula C12H8FN3S B183591 N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 59888-33-4](/img/structure/B183591.png)
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine, also known as FLT3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications for various diseases. FLT3 inhibitor is a small molecule drug that acts as a potent inhibitor of FLT3, a receptor tyrosine kinase that is overexpressed in many cancer cells.
Wirkmechanismus
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor acts as a potent inhibitor of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine, a receptor tyrosine kinase that is overexpressed in many cancer cells. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is involved in cell proliferation, differentiation, and survival, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor binds to the ATP-binding site of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has also been shown to inhibit angiogenesis and tumor invasion. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to have minimal toxicity and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to be effective against a wide range of cancer cells. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has also been shown to have minimal toxicity and is well-tolerated in animal models. However, N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has some limitations for lab experiments. It is a relatively new drug, and its long-term effects are not yet known. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may also have off-target effects that need to be investigated.
Zukünftige Richtungen
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has several potential future directions for scientific research. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may be studied for its potential use in combination with other drugs for the treatment of cancer. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may also be studied for its potential use in other diseases, such as autoimmune diseases and inflammatory diseases. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor may also be studied for its potential use in personalized medicine, where it may be used to target specific mutations in cancer cells. Overall, N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has significant potential for therapeutic applications and warrants further investigation.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor involves the reaction of 4-fluoroaniline, 2-bromo-5-chloropyridine, and 2-aminothiazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction to form the final product, N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor. The synthesis of N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has been shown to be effective against acute myeloid leukemia (AML) and other hematological malignancies. N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine inhibitor has also been studied for its potential use in combination with other drugs for the treatment of cancer.
Eigenschaften
CAS-Nummer |
59888-33-4 |
|---|---|
Produktname |
N-(4-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine |
Molekularformel |
C12H8FN3S |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C12H8FN3S/c13-8-3-5-9(6-4-8)15-12-16-10-2-1-7-14-11(10)17-12/h1-7H,(H,15,16) |
InChI-Schlüssel |
MZDKDTVBYNXHIR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)






![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)

